6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640959-79-9
Cat. No.: VC11845411
Molecular Formula: C20H25FN8O
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-79-9 |
|---|---|
| Molecular Formula | C20H25FN8O |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
| Standard InChI | InChI=1S/C20H25FN8O/c1-3-15-16(21)18(23-10-22-15)28-6-13-8-29(9-14(13)7-28)20-17-19(24-11-25-20)27(12-26-17)4-5-30-2/h10-14H,3-9H2,1-2H3 |
| Standard InChI Key | NMZBSUCFWTYMEM-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F |
| Canonical SMILES | CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s molecular formula is C₂₀H₂₅FN₈O, with a molecular weight of 412.5 g/mol. Its IUPAC name reflects the connectivity of its three primary components:
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A 9-(2-methoxyethyl)purine base
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A 6-ethyl-5-fluoropyrimidine subunit
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An octahydropyrrolo[3,4-c]pyrrole bridge
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2640959-79-9 | |
| SMILES | CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F | |
| InChIKey | NMZBSUCFWTYMEM-UHFFFAOYSA-N | |
| PubChem CID | 155799290 |
Stereochemical Features
The octahydropyrrolo[3,4-c]pyrrole system introduces two fused pyrrolidine rings, creating a rigid bicyclic framework with defined stereochemistry. The purine and pyrimidine substituents are positioned at the 2- and 5-positions of the pyrrolo-pyrrole core, respectively. The 5-fluoropyrimidine moiety likely enhances metabolic stability and target binding affinity, a common strategy in drug design.
Synthesis and Structural Elucidation
Synthetic Challenges
While no explicit synthesis route for this compound is documented in public literature, its structure implies a multi-step strategy involving:
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Parallel synthesis of the purine and pyrimidine subunits.
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Coupling reactions to attach the bicyclic pyrrolo-pyrrole linker.
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Functionalization with the 2-methoxyethyl group.
A plausible approach could involve:
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Nucleophilic aromatic substitution to install the pyrrolo-pyrrole onto the pyrimidine ring.
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Buchwald-Hartwig amination or Mitsunobu reaction to link the purine moiety .
Analytical Characterization
Key techniques for structural validation would include:
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High-resolution mass spectrometry (HRMS) to confirm molecular weight.
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Nuclear magnetic resonance (NMR) for stereochemical assignment, particularly H-H COSY and NOESY to resolve the pyrrolo-pyrrole conformation .
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X-ray crystallography to unambiguously determine the three-dimensional arrangement.
Biological Activity and Mechanistic Insights
Predicted Target Engagement
The compound’s purine core suggests potential interactions with:
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Kinases (e.g., cyclin-dependent kinases) due to ATP-binding site homology.
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G-protein-coupled receptors (GPCRs) via the 2-methoxyethyl side chain, which may mimic endogenous ligands .
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DNA/RNA polymerases through pyrimidine base-pairing analogies.
Structure-Activity Relationships (SAR)
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Fluorine atom: Enhances electronegativity and membrane permeability.
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Methoxyethyl group: Improves solubility and modulates pharmacokinetics.
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Pyrrolo-pyrrole bridge: Restricts conformational flexibility, potentially increasing target selectivity .
Research Gaps and Future Directions
Pharmacological Profiling
Critical unanswered questions include:
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In vitro potency: Half-maximal inhibitory concentration (IC₅₀) against relevant targets.
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Selectivity: Off-target effects on related enzymes/receptors.
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ADMET properties: Absorption, distribution, metabolism, excretion, and toxicity.
Synthetic Optimization
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Stereoselective synthesis of the pyrrolo-pyrrole core to avoid diastereomer mixtures.
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Prodrug strategies to enhance oral bioavailability.
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